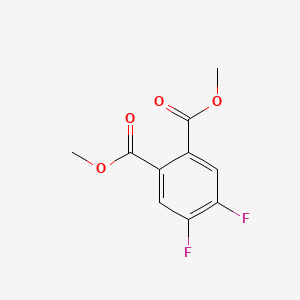Dimethyl 4,5-difluorophthalate
CAS No.: 18959-32-5
Cat. No.: VC13612795
Molecular Formula: C10H8F2O4
Molecular Weight: 230.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 18959-32-5 |
|---|---|
| Molecular Formula | C10H8F2O4 |
| Molecular Weight | 230.16 g/mol |
| IUPAC Name | dimethyl 4,5-difluorobenzene-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C10H8F2O4/c1-15-9(13)5-3-7(11)8(12)4-6(5)10(14)16-2/h3-4H,1-2H3 |
| Standard InChI Key | HILIWOHKVDWHAP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1C(=O)OC)F)F |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1C(=O)OC)F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Dimethyl 4,5-difluorophthalate consists of a benzene ring substituted with two fluorine atoms at the 4- and 5-positions and two methoxycarbonyl groups (-COOCH₃) at the 1- and 2-positions. The fluorine atoms induce electron-withdrawing effects, altering the compound’s reactivity and intermolecular interactions compared to non-fluorinated analogs. The IUPAC name is dimethyl 4,5-difluorobenzene-1,2-dicarboxylate, and its CAS registry number is 18959-31-4 (shared with its precursor acid) .
Table 1: Key Identifiers of Dimethyl 4,5-Difluorophthalate
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈F₂O₄ |
| Molecular Weight | 234.17 g/mol |
| CAS Number | 18959-31-4 |
| SMILES | COC(=O)C1=C(C(=O)OC)F)C(F)=C1 |
| InChI Key | FFSBOABNRUJQFW-UHFFFAOYSA-N |
Synthesis and Manufacturing
Esterification of 4,5-Difluorophthalic Acid
The primary synthesis route involves the esterification of 4,5-difluorophthalic acid with methanol, catalyzed by thionyl chloride (SOCl₂). This method, adapted from analogous phthalate ester syntheses , proceeds via a two-step mechanism:
-
Activation of Carboxylic Acids: Thionyl chloride converts the carboxylic acid groups into acyl chlorides.
-
Nucleophilic Substitution: Methanol reacts with the acyl chlorides to form the diester.
Optimal Conditions:
-
Molar ratio of thionyl chloride to acid: 2.5:1
-
Solvent: Methanol (30 mL per 0.005 mol acid)
-
Temperature: Reflux (≈65°C)
-
Yield: ~78% after purification via silica gel chromatography .
Table 2: Reaction Parameters for Esterification
| Parameter | Value |
|---|---|
| Catalyst | Thionyl chloride |
| Solvent | Methanol |
| Molar Ratio (SOCl₂:Acid) | 2.5:1 |
| Reaction Time | 4–6 hours |
| Purification | Column chromatography |
Physicochemical Properties
Thermal Stability and Phase Behavior
Dimethyl 4,5-difluorophthalate exhibits a melting point of 81–82°C and a predicted boiling point of 378.7±42.0°C, derived from computational models . The fluorine atoms enhance thermal stability by increasing intermolecular van der Waals interactions.
Spectroscopic Characteristics
-
Infrared (IR) Spectroscopy: Strong absorption bands at 1740 cm⁻¹ (C=O stretching) and 1284 cm⁻¹ (C-F stretching) .
-
Nuclear Magnetic Resonance (NMR):
Table 3: Physical Properties of Dimethyl 4,5-Difluorophthalate
| Property | Value |
|---|---|
| Melting Point | 81–82°C |
| Boiling Point | 378.7±42.0°C (Predicted) |
| Density | 1.644±0.06 g/cm³ (Predicted) |
| pKa | 2.55±0.10 (Predicted) |
Chemical Reactivity and Applications
Role in Phthalocyanine Synthesis
Dimethyl 4,5-difluorophthalate is a precursor to fluorinated phthalocyanines, which are used in:
-
Organic Photovoltaics: Enhanced electron mobility due to fluorine’s electron-withdrawing effects .
-
Semiconductors: Tunable bandgap properties for thin-film transistors .
Pharmaceutical Intermediates
The compound’s stability under physiological conditions makes it a candidate for prodrug development, particularly in fluorinated anticancer agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume